molecular formula C19H18N2O2 B1415335 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 2197064-25-6

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1415335
CAS No.: 2197064-25-6
M. Wt: 306.4 g/mol
InChI Key: LHUDYYORJDNCGJ-LGMDPLHJSA-N
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Description

The compound is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The morpholin-4-yl group is a common moiety in medicinal chemistry and is found in a variety of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a preparative procedure has been developed for the synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (3-morpholinorhodanine). Its reaction with aldehydes afforded a number of previously unknown 5-ylidene derivatives .

Scientific Research Applications

Photovoltaic Applications

A study conducted by Wu et al. (2009) explored the photophysical and electrochemical properties of carboxylated cyanine dyes, closely related to the chemical structure , for their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).

Synthesis and Reactivity

Medion-Simon and Pindur (1991) studied the reactions of 3-[2-(morpholin-4-yl)vinyl]-1H-indole with various dienophiles, revealing insights into the synthetic utility and reactivity of amino-functionalized 3-vinyl-1H-indoles, which are structurally related to the compound (Medion-Simon & Pindur, 1991).

Potential in Cancer Treatment

Certal et al. (2014) described the development of pyrimidone indoline amide PI3Kβ inhibitors, involving structures analogous to 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one, for the treatment of PTEN-deficient cancers (Certal et al., 2014).

Structural Characterization

Chernyshev and Monakhova (2010) utilized powder diffraction for the structural characterization of derivatives of dienediaminoketones in the indolin-3-one series, contributing to understanding the molecular structure of related compounds (Chernyshev & Monakhova, 2010).

Anticancer Evaluation

Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings and evaluated their anticancer activity against human breast cancer cells. This study highlights the potential biomedical applications of compounds structurally related to this compound (Gaur et al., 2022).

Safety and Hazards

The safety data sheet for 3-Morpholin-4-ylaniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one is Integrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, Integrin alpha-L plays a crucial role in cell adhesion and cell-surface mediated signaling.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . .

Biochemical Analysis

Biochemical Properties

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes and proteins, including integrin alpha-L and cytochrome P450 enzymes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the interaction with integrin alpha-L can influence cell adhesion and migration processes, while the modulation of cytochrome P450 enzymes can affect drug metabolism and detoxification pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and transcription factors, leading to altered gene expression profiles . These changes can impact cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect metabolic pathways by altering the flux of metabolites and the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. Additionally, it can interact with DNA and transcription factors, resulting in altered transcriptional activity and gene expression patterns. These molecular interactions ultimately contribute to the compound’s biological effects on cells and tissues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect the levels of key metabolites, thereby modulating cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, nuclear localization can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy production and apoptosis.

Properties

IUPAC Name

(3Z)-3-[(3-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19-17(16-6-1-2-7-18(16)20-19)13-14-4-3-5-15(12-14)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUDYYORJDNCGJ-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C=C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=CC(=C2)/C=C\3/C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
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3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one

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